Acemannan
CAS No.: 110042-95-0
Cat. No.: VC21346887
Molecular Formula: C66H100NO49-
Molecular Weight: 1691.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 110042-95-0 |
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Molecular Formula | C66H100NO49- |
Molecular Weight | 1691.5 g/mol |
IUPAC Name | 6-[6-[5-acetamido-6-[4-acetyloxy-6-[4-acetyloxy-6-[4-acetyloxy-5-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-3-[4-acetyloxy-5-[4-acetyloxy-3-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxyoxane-2-carboxylate |
Standard InChI | InChI=1S/C66H101NO49/c1-18(75)67-33-34(83)42(26(11-68)102-59(33)110-44-29(14-71)106-63(38(87)51(44)97-21(4)78)113-46-30(15-72)107-64(39(88)53(46)99-23(6)80)111-45-28(13-70)103-60(94-10)35(84)50(45)96-20(3)77)109-61-37(86)52(98-22(5)79)48(32(17-74)105-61)114-66-41(90)55(101-25(8)82)56(57(116-66)58(91)92)115-65-40(89)54(100-24(7)81)47(31(16-73)108-65)112-62-36(85)49(95-19(2)76)43(93-9)27(12-69)104-62/h26-57,59-66,68-74,83-90H,11-17H2,1-10H3,(H,67,75)(H,91,92)/p-1 |
Standard InChI Key | XOYXESIZZFUVRD-UHFFFAOYSA-M |
Isomeric SMILES | CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2OC(=O)C)O)O[C@@H]3[C@H](O[C@@H]([C@H]([C@H]3OC(=O)C)O)O[C@@H]4[C@H](O[C@@H]([C@H]([C@H]4OC(=O)C)O)OC)CO)CO)CO)CO)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)OC)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)O |
SMILES | CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)O)OC3C(OC(C(C3OC(=O)C)O)OC4C(OC(C(C4OC(=O)C)O)OC)CO)CO)CO)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)O |
Canonical SMILES | CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)O)OC3C(OC(C(C3OC(=O)C)O)OC4C(OC(C(C4OC(=O)C)O)OC)CO)CO)CO)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)O |
Appearance | Solid powder |
Chemical Structure and Properties
Structural Composition
Acemannan is a complex polysaccharide composed primarily of mannose with acetyl groups. Its approximate composition consists of:
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β(1,4)-linked mannose as the main backbone
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Acetylation at the C-2 and C-3 positions of mannose residues
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Some side chains of galactose attached to C-6
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Occasional glucose monomers
The detailed chemical structure can be represented as a polymer with approximately 31 β(1,4)-linked mannoses, 1 β(1,4)-linked glucose, and 1 α(1-6)-linked galactose, with acetyl groups modifying some of the mannose monosaccharides .
Physical and Chemical Properties
According to PubChem data, acemannan has the following properties :
Property | Value |
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Molecular Formula | C66H100NO49- |
Molecular Weight | 1691.5 g/mol |
XLogP3-AA | -12.2 |
Hydrogen Bond Donor Count | 16 |
Hydrogen Bond Acceptor Count | 49 |
Rotatable Bond Count | 38 |
Topological Polar Surface Area | 714 Ų |
Heavy Atom Count | 116 |
Formal Charge | -1 |
Defined Atom Stereocenter Count | 40 |
Acemannan is produced as a long polymer with an average molecular weight of greater than 5 million Daltons. Because it is predominantly a linear molecule with little or no branching, it can be conceptualized as a flexible string-like structure .
Compositional Analysis
The sugar composition of acemannan has been analyzed using gas chromatography-mass spectrometry (GC-MS), revealing the following molar percentages :
Monosaccharide | Molar Percentage (%) |
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Mannose (Man) | 86.87 ± 2.53 |
Glucose (Glc) | 12.68 ± 2.98 |
Galactose (Gal) | 0.05 ± 0.07 |
Arabinose (Ara) | 0.39 ± 0.54 |
Fucose (Fuc) | Not detected |
Xylose (Xyl) | Not detected |
Total | 99.99 ± 6.12 |
Extraction and Purification Methods
Acemannan is typically extracted from the inner gel of Aloe vera leaves through various methods. Traditional extraction involves water extraction followed by ethanol precipitation, though this approach can be time-consuming and may affect the degree of acetylation if conducted under inappropriate conditions, such as high temperatures .
The process of extracting acemannan typically includes:
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Collection and preparation of fresh Aloe vera leaves
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Removal of the outer leaf epidermis
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Extraction of the inner gel
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Homogenization of the gel
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Precipitation of polysaccharides using ethanol
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Purification through various chromatographic techniques
Modern analytical techniques used to characterize acemannan include:
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High-performance liquid chromatography (HPLC)
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Gas chromatography (GC)
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High-performance gel permeation chromatography (HPGPC)
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Size-exclusion chromatography (SEC)
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Infrared (IR) or Fourier-transform infrared (FT-IR) spectroscopy
Recent research has highlighted the need for developing new, more efficient, and cost-effective methods for acemannan extraction, such as ionic liquid-water two-phase systems and nano-iron technology .
Biological Activities
Immunomodulatory Activities
Acemannan exhibits significant immunomodulatory effects, which have been demonstrated in numerous in vitro and in vivo studies. These effects include activation of macrophages, stimulation of cytokine production, and enhancement of white blood cell function .
A key study found that acemannan administration at 50 mg/kg body weight for 7 days protected mice against radiation-induced mortality. Specifically, 7-day pretreatment or post-treatment with acemannan increased median survival by 60% and 20%, respectively . This protective effect was attributed to:
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Induction of hematopoiesis (increased peripheral lymphocyte counts, spleen cellularity, and spleen index)
Additional immunomodulatory mechanisms of acemannan include:
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Stimulation of macrophages to produce nitric oxide and cytokines (IL-6, TNF-α)
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Enhancement of phagocytosis by macrophages
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Increase in the number and activity of monocytes and macrophages
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Activation of complement via the alternative pathway
The immunomodulatory activities of acemannan make it a potential candidate for treatments requiring immune system enhancement or regulation .
Anti-cancer Properties
Acemannan has demonstrated anti-cancer properties through multiple mechanisms. According to the reviewed literature, acemannan exhibits anti-cancer effects through:
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Stimulation of the immune system
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Induction of the release of TNF and cytokines by macrophages
These properties suggest potential applications in cancer treatment strategies, particularly as an adjuvant therapy that may enhance immune responses against tumor cells .
Anti-inflammatory Properties
The anti-inflammatory activities of acemannan involve several mechanisms:
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Blocking the generation of histamine and bradykinin
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Inhibiting bradykinin activity
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Inhibiting eicosanoid formation
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Inhibiting PMM leukocyte infiltration
These properties contribute to acemannan's potential utility in treating inflammatory conditions and may partly explain its effectiveness in wound healing applications .
Antimicrobial and Antiviral Activities
Acemannan exhibits antimicrobial properties that function through:
Its antiviral activities are mediated by:
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Increasing the production and function of cytotoxic T cells
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Inhibiting proper glycosylation of viral proteins
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Direct inhibition of viral replication (particularly against HIV and HSV-1)
These properties indicate acemannan's potential as a natural antimicrobial and antiviral agent .
Other Biological Activities
Additional biological activities of acemannan include:
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Promotion of wound healing through stimulation of fibroblast and connective tissue formation
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Enhancement of repair processes and epithelial cell growth
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Stimulation of insulin synthesis and release, suggesting potential benefits for diabetes management
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Prebiotic effects, promoting the growth of beneficial gut bacteria and production of short-chain fatty acids
Medical Applications
Applications in Dentistry
Acemannan has shown significant promise in dental applications, with studies demonstrating its effectiveness in:
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Periodontal tissue regeneration
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Bone formation stimulation
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Dental pulp cell proliferation and mineralization
Research has shown that acemannan significantly increases periodontal ligament cell proliferation, type I collagen production, and alkaline phosphatase activity. It also upregulates growth/differentiation factor 5, runt-related transcription factor 2 (RUNX2), vascular endothelial growth factor (VEGF), bone morphogenic protein-2 (BMP-2), and promotes mineral deposition .
In bone marrow stromal cells (BMSCs), acemannan at 8 mg/mL significantly improved:
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New DNA synthesis
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VEGF expression
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BMP-2 expression
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Alkaline phosphatase activity
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Bone sialoprotein and osteopontin expression
These findings suggest acemannan may be an effective natural biomolecule for promoting periodontal tissue regeneration and bone healing in dental applications .
Wound Healing Applications
Acemannan has demonstrated significant efficacy in wound healing, particularly for oral ulcers and skin wounds. Its wound healing properties include:
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Stimulation of keratinocyte growth factor-1 (KGF-1), VEGF, and type I collagen production in human gingival fibroblasts at 16 mg/mL
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Acceleration of wound closure and fibroblast proliferation in mouse skin models
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Promotion of the expression of cyclin D1 in cultured fibroblasts via the AKT/mTOR signaling pathway
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Enhancement of eukaryotic translation initiation factor-4F (eIF4F) activity
Clinical trials have shown that 5% acemannan significantly reduces ulcer size and pain without causing allergic reactions or side effects .
For bone healing, acemannan treatment significantly:
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Increases bone surface and bone volume
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Enhances bone matrix density
These findings establish acemannan as a natural bioactive substance effective for wound healing across multiple tissue types .
Other Clinical Applications
Acemannan has shown potential in additional clinical applications:
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Gastroprotection: Creating a protective coating along the walls of the stomach and intestines
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Veterinary medicine: Treatment of fibrosarcoma in dogs and cats
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Radiation damage mitigation: Protection against radiation-induced mortality through immunomodulation
These diverse applications highlight acemannan's versatility as a therapeutic agent .
Structure-Activity Relationship
The biological activities of acemannan are closely linked to its structural characteristics. Key structure-activity relationships include:
Role of Acetylation
The acetyl groups in acemannan play a crucial role in its biological activity:
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Different processing conditions affect the degree of acetylation, which in turn influences physical properties and biological activities
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Deacetylation alters water solubility, three-dimensional structure, hydrophobicity, and molecular packing
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Removing acetyl groups decreases bioactivity by reducing inductive activity on cell proliferation
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Lower branching, shorter chains, and higher acetylation appear to promote immunostimulatory activity
Functional Groups and Activity
Different functional groups in acemannan contribute to specific biological activities:
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Acetyl groups regulate immune system functions
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Hydroxyl groups participate in free radical scavenging
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Acetyl groups affect the binding of MAPK to toll-like receptors and the production of NO or binding of IL-1/IL-6
Understanding these structure-activity relationships is critical for optimizing acemannan's therapeutic potential and guiding molecular modifications for enhanced efficacy .
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